REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1([C:6](Cl)=[O:7])[CH2:5][CH2:4]1.Cl.[CH3:10][NH:11][O:12][CH3:13].N1C=CC=CC=1>ClCCl>[CH3:13][O:12][N:11]([CH3:10])[C:6]([C:3]1([O:2][CH3:1])[CH2:5][CH2:4]1)=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1(CC1)C(=O)Cl
|
Name
|
N,O-dimethyl-hydroxylamine hydrochloride
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is initially subsequently stirred at 20° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 40° C. for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitate is then filtered off
|
Type
|
ADDITION
|
Details
|
100 ml of dichloromethane are added
|
Type
|
WASH
|
Details
|
The reaction mixture is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The remaining residue is subjected to a vacuum distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1(CC1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |